4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Overview
Description
4-Methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a complex organic compound with the molecular formula C20H18N2O4S2 and a molecular weight of 414.505 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core cyclohexadiene structure. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with cyclohexa-2,5-dien-1-ylideneamine under controlled conditions to form the intermediate sulfonamide
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its sulfonamide group may interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Application in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but lacks the cyclohexadiene moiety.
4-Methyl-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: The presence of the cyclohexadiene ring and the specific arrangement of the sulfonamide groups make this compound unique compared to its analogs
Properties
IUPAC Name |
4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-15-3-11-19(12-4-15)27(23,24)21-17-7-9-18(10-8-17)22-28(25,26)20-13-5-16(2)6-14-20/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMRYLRNZXRNSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319327 | |
Record name | 4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50931-32-3 | |
Record name | NSC343738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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